molecular formula C29H28O3Si B14309239 (4-Ethenylphenyl)tris(4-methoxyphenyl)silane CAS No. 111545-92-7

(4-Ethenylphenyl)tris(4-methoxyphenyl)silane

Cat. No.: B14309239
CAS No.: 111545-92-7
M. Wt: 452.6 g/mol
InChI Key: YKKVPEZUKYWVQB-UHFFFAOYSA-N
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Description

(4-Ethenylphenyl)tris(4-methoxyphenyl)silane is an organosilicon compound with the molecular formula C29H28O3Si. This compound is characterized by the presence of a silicon atom bonded to three 4-methoxyphenyl groups and one 4-ethenylphenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethenylphenyl)tris(4-methoxyphenyl)silane typically involves the reaction of 4-ethenylphenylsilane with 4-methoxyphenylmagnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then refluxed, and the product is purified using column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

(4-Ethenylphenyl)tris(4-methoxyphenyl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Ethenylphenyl)tris(4-methoxyphenyl)silane is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Ethenylphenyl)tris(4-methoxyphenyl)silane involves its interaction with various molecular targets. The silicon atom in the compound can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile building block in chemical synthesis. The compound can also participate in hydrosilylation reactions, where it adds across double bonds in unsaturated substrates.

Comparison with Similar Compounds

Similar Compounds

    Tris(4-methoxyphenyl)silane: Similar structure but lacks the ethenyl group.

    (4-Ethenylphenyl)trimethoxysilane: Similar structure but with three methoxy groups instead of three 4-methoxyphenyl groups.

Uniqueness

(4-Ethenylphenyl)tris(4-methoxyphenyl)silane is unique due to the presence of both ethenyl and methoxyphenyl groups, which provide a combination of reactivity and stability. This makes it a valuable compound in various synthetic applications.

Properties

CAS No.

111545-92-7

Molecular Formula

C29H28O3Si

Molecular Weight

452.6 g/mol

IUPAC Name

(4-ethenylphenyl)-tris(4-methoxyphenyl)silane

InChI

InChI=1S/C29H28O3Si/c1-5-22-6-14-26(15-7-22)33(27-16-8-23(30-2)9-17-27,28-18-10-24(31-3)11-19-28)29-20-12-25(32-4)13-21-29/h5-21H,1H2,2-4H3

InChI Key

YKKVPEZUKYWVQB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)[Si](C2=CC=C(C=C2)C=C)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC

Origin of Product

United States

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